N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

17β-hydroxysteroid dehydrogenase steroid metabolism selectivity profiling

Researchers require selective pharmacological probes to avoid isozyme cross-reactivity. This indanylbenzamide derivative solves that need with validated selectivity data. - **Selectivity:** IC₅₀ = 130 nM (17β-HSD2) vs. 5,430 nM (17β-HSD1); 42-fold window - **IMPDH inhibition:** Ki = 240-440 nM for nucleotide biosynthesis studies - **Agrochemical relevance:** Structural match to US Patent 4,511,581 fungicide class - **Control utility:** Negligible dihydroorotase activity (IC₅₀ = 1 mM) - ideal negative control Available for immediate R&D supply. Ships globally.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 61957-52-6
Cat. No. B11853635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
CAS61957-52-6
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20)
InChIKeyWIBPMSBPSBWYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is an indanylbenzamide derivative with molecular formula C₁₈H₁₉NO and molecular weight 265.35 g/mol . This compound belongs to a class of benzamide-substituted 2,3-dihydro-1H-indenes that have been investigated for both pharmaceutical and agrochemical applications. Its biological activity profile is captured in public bioactivity databases including BindingDB and ChEMBL, with reported interactions against multiple enzyme targets [1]. The compound falls within the structural scope of indanylbenzamide fungicides described in US Patent 4,511,581, which claims utility against phytopathogenic fungi including Rhizoctonia, Puccinia, and Uromyces species [2].

Steroid Metabolism Profiling 17β-HSD2 isoform selectivity assay context
Nucleotide Biosynthesis IMPDH2 inhibition pathway study fit
Agrochemical Discovery Indanylbenzamide fungicidal lead scaffold
Assay Selectivity Low dihydroorotase activity supports target selectivity profiling

Critical Role of 2-Ethyl-Indanyl Substitution


The 2-ethyl substitution on the 2,3-dihydro-1H-indene scaffold of this benzamide derivative creates a stereoelectronic environment that cannot be replicated by unsubstituted or differently substituted indanyl analogs. Empirical evidence demonstrates that subtle alterations in the indanyl substitution pattern yield dramatically divergent biological activity profiles. For instance, this compound exhibits a ~42-fold selectivity for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2; IC₅₀ = 130 nM) over type 1 (17β-HSD1; IC₅₀ = 5,430 nM), a selectivity window that would be obliterated by substitution with a simpler indanyl benzamide [1]. Similarly, its inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with Ki values ranging from 240 to 440 nM depends critically on the precise geometry imparted by the 2-ethyl-indanyl moiety [2]. Generic substitution with closely related indanylbenzamides therefore carries a high risk of losing target engagement, altering selectivity profiles, or introducing off-target liabilities.

Indanyl substitution alteration May shift 17β-HSD2 isoform selectivity and target engagement profile
IMPDH2 inhibition mismatch Generic indanylbenzamides may not replicate substrate-dependent inhibition
Off-target profile change Different substitution can introduce dihydroorotase or other off-target liabilities

Quantitative Comparative Evidence


Selective 17β-HSD2 Inhibition

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide demonstrates a pronounced selectivity for 17β-HSD2 over 17β-HSD1. In head-to-head assays performed on human placental microsomal (17β-HSD2) and cytosolic (17β-HSD1) fractions, the compound inhibited 17β-HSD2 with an IC₅₀ of 130 nM, while inhibition of 17β-HSD1 required an IC₅₀ of 5.43E+3 nM [1]. This represents an approximately 42-fold selectivity for the type 2 isozyme.

17β-HSD2 Selectivity
Head-to-head
~42-fold selective
IC₅₀ 130 nM (17β-HSD2)
vs 5,430 nM (17β-HSD1)
Supports isoform-selective tool compound context
Human placental fractions; HPLC analysis
17β-hydroxysteroid dehydrogenase steroid metabolism selectivity profiling enzyme inhibition

Substrate-Dependent IMPDH2 Inhibition

The compound inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values that vary depending on the competing substrate. Against IMP (inosine 5′-monophosphate) as substrate, Ki values of 240 nM and 430 nM were measured; against NAD (nicotinamide adenine dinucleotide) as substrate, a Ki of 440 nM was observed [1]. For context, the clinically used IMPDH inhibitor mycophenolic acid exhibits Ki values of approximately 10–40 nM against IMPDH2 in comparable assays [2].

IMPDH2 Inhibition
Reported
Ki = 240–440 nM (IMPDH2)
Reported IMPDH2 inhibition profile
Substrate-dependent; less potent than mycophenolic acid (Ki ≈ 10–40 nM)
IMPDH inosine monophosphate dehydrogenase nucleotide biosynthesis immunosuppression

Dihydroorotase as Negative Control

In an assay for dihydroorotase inhibition using enzyme from mouse Ehrlich ascites cells, N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide exhibited negligible inhibitory activity with an IC₅₀ of 1.00E+6 nM (1 mM) [1]. By comparison, bona fide dihydroorotase inhibitors typically achieve IC₅₀ values below 10 µM in similar assays [2].

Dihydroorotase Activity
Reported
IC₅₀ = 1×10⁶ nM (1 mM)
Supports target selectivity profiling
Mouse Ehrlich ascites enzyme; >100-fold less potent than active inhibitors
dihydroorotase pyrimidine biosynthesis selectivity off-target profiling

Fungicidal Indanylbenzamide Class Activity

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide falls within the generic scope of indanylbenzamide fungicides disclosed in US Patent 4,511,581 [1]. This patent claims broad-spectrum fungicidal activity against Rhizoctonia, Corticium, Ustilago, Tilletia, Uromyces, Puccinia, and other phytopathogens. In a related study of indanylbenzamide analogs, N-(1,1-dimethyl-4-indanyl)-2-(trifluoromethyl)benzamide exhibited higher fungicidal activity against rice sheath blight than the commercial standards mepronil and flutolanil, underscoring the agricultural relevance of this chemotype [2].

Fungicidal Class Activity
Class-level
Indanylbenzamide fungicidal class
Class-level agrochemical lead context
Specific potency not reported; structural analog data available
fungicide indanylbenzamide Rhizoctonia Puccinia agrochemical

Recommended Application Scenarios


Selective 17β-HSD2 Inhibitor for Steroid Metabolism Research

With an IC₅₀ of 130 nM against 17β-HSD2 and ~42-fold selectivity over 17β-HSD1 [1], this compound is well-suited for in vitro studies investigating tissue-specific estradiol inactivation. Researchers can employ it as a pharmacological probe to dissect the respective contributions of 17β-HSD1 and 17β-HSD2 in breast cancer, endometriosis, and osteoporosis models, without confounding inhibition of the type 1 isozyme. Its selectivity profile enables clearer interpretation of phenotypic outcomes in cell-based assays.

IMPDH Inhibitor for Nucleotide & Immunosuppression Research

The compound inhibits IMPDH2 with Ki values of 240–440 nM depending on substrate [1]. Although less potent than mycophenolic acid, its distinct indanylbenzamide chemotype provides a complementary scaffold for structure-activity relationship studies in nucleotide biosynthesis. It can serve as a reference compound in screening campaigns aimed at identifying novel IMPDH inhibitors or as a starting point for medicinal chemistry optimization targeting autoimmune diseases or antiviral applications.

Fungicidal Lead Optimization in Agrochemical Discovery

As a member of the indanylbenzamide class claimed in US Patent 4,511,581 [1] and structurally related to analogs demonstrating efficacy superior to mepronil and flutolanil [2], this compound represents a viable starting point for agrochemical lead discovery. Programs targeting Rhizoctonia solani (rice sheath blight), Puccinia spp. (rusts), or Uromyces spp. can leverage this scaffold for iterative structure-activity optimization, particularly exploring substitutions at the 2-position of the indanyl ring to enhance potency and spectrum.

Dihydroorotase Assay Negative Control

Given its negligible dihydroorotase inhibitory activity (IC₅₀ = 1 mM) [1], this compound can be deployed as a negative control in high-throughput screens for pyrimidine biosynthesis inhibitors. Its structural similarity to active chemotypes without the associated dihydroorotase liability makes it valuable for establishing assay windows and validating hit triage criteria in early drug discovery.

Application
Selection Property
Validation Focus
Steroid metabolism pathway studies
17β-HSD2 isoform selectivity
Estradiol inactivation assay context
Nucleotide biosynthesis research
IMPDH2 inhibition profile
Substrate-dependent inhibition review
Agrochemical discovery screening
Indanylbenzamide scaffold
Fungicidal spectrum review
Pyrimidine biosynthesis assay development
Low dihydroorotase activity
Assay selectivity validation

Technical Documentation Hub

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22 linked technical documents
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